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molecular formula C7H5FN2O4 B062299 2-Amino-5-fluoro-3-nitrobenzoic acid CAS No. 177960-62-2

2-Amino-5-fluoro-3-nitrobenzoic acid

Cat. No. B062299
M. Wt: 200.12 g/mol
InChI Key: PJWWMVQRAZJKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05514676

Procedure details

2-Acetamido-5-fluoro-3-nitrobenzoic acid (200 mg, 0.83 mmol) was added to 3N hydrochloric acid (4.0 mL) and the solution allowed to reflux for 7 hours whereby the solution contained a bright yellow precipitate. The reaction was cooled to room temperature and the precipitate collected and dried to produce 2-amino-5-fluoro-3-nitrobenzoic acid (152 mg, 92%) as a yellow solid.
Name
2-Acetamido-5-fluoro-3-nitrobenzoic acid
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:11]([F:17])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(=O)C.Cl>>[NH2:4][C:5]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][C:11]([F:17])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
2-Acetamido-5-fluoro-3-nitrobenzoic acid
Quantity
200 mg
Type
reactant
Smiles
C(C)(=O)NC1=C(C(=O)O)C=C(C=C1[N+](=O)[O-])F
Name
Quantity
4 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 7 hours whereby the solution
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the precipitate collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 152 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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